2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-

Descripción general

Descripción

2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- is a natural product found in Kandelia candel with data available.

Mecanismo De Acción

Target of Action

It has been reported to exhibit antimicrobial properties , suggesting that it may interact with targets in microbial cells.

Mode of Action

Its antimicrobial properties suggest that it may interfere with essential processes in microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .

Biochemical Pathways

Given its reported antimicrobial activity , it may disrupt pathways critical to the survival and replication of microbial cells.

Result of Action

Its reported antimicrobial activity suggests that it may lead to the death of microbial cells .

Análisis Bioquímico

Biochemical Properties

It has been found in the metabolites produced by the fungus Botryosphaeria dothidea, suggesting that it may interact with enzymes, proteins, and other biomolecules in this organism

Cellular Effects

Metabolites containing this compound have shown antibacterial properties against drug-resistant clinical pathogens, suggesting that it may influence cell function

Molecular Mechanism

It is known to be present in the ethyl acetate extract of Bacillus enclensis CARE-V7, where it showed antibacterial properties against Pseudomonas aeruginosa and Escherichia coli

Metabolic Pathways

It is known to be a component of the metabolites produced by certain fungi

Actividad Biológica

2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-, also known as 3,6-Diisobutyl-2,5-piperazinedione, is a cyclic dipeptide classified as a diketopiperazine (DKP). This compound has garnered attention for its diverse biological activities, particularly in neuroprotection and antimicrobial properties. This article consolidates current research findings on the biological activity of this compound, including data tables and case studies.

Chemical Structure and Properties

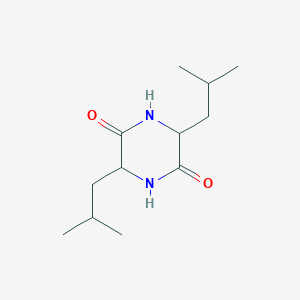

The molecular structure of 2,5-piperazinedione, 3,6-bis(2-methylpropyl)- features a piperazine ring with two methylpropyl substituents at positions 3 and 6. Its IUPAC name is 3,6-bis(2-methylpropyl)piperazine-2,5-dione, with a molecular formula of and a molecular weight of 226.32 g/mol.

Neuroprotective Effects

Research indicates that 2,5-piperazinedione exhibits significant neuroprotective effects. In a zebrafish model of okadaic acid-induced neurotoxicity, the compound reduced oxidative stress markers and cell death. The mechanism appears to involve the enhancement of antioxidant enzyme activity and scavenging of reactive oxygen species (ROS) .

Table 1: Neuroprotective Activity in Zebrafish Model

| Parameter | Control Group | Treatment Group (DIP) |

|---|---|---|

| ROS Levels (µM) | 15.4 | 7.8 |

| Lipid Peroxidation (nmol/mg) | 12.5 | 5.0 |

| Cell Death (%) | 40 | 15 |

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. Studies indicate that it shows effectiveness against drug-resistant strains such as Pseudomonas aeruginosa and Escherichia coli. The mode of action is believed to involve interference with microbial cell wall synthesis and protein synthesis .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 64 µg/mL |

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 128 µg/mL |

Case Studies

- Neuroprotection in Zebrafish : A study demonstrated that pre-treatment with DIP significantly reduced ROS production and enhanced the expression of antioxidant genes in zebrafish exposed to neurotoxic agents .

- Antimicrobial Testing : Another investigation utilized the CLSI guidelines to assess the antimicrobial activity against clinical pathogens using a series of dilutions. The results indicated that DIP could serve as a potential biocontrol agent against plant pathogens as well .

The compound's mechanism involves several biochemical pathways:

- Antioxidant Activity : It enhances the activity of key antioxidant enzymes such as glutathione peroxidase (GPx), glutathione-S-transferase (GST), and glutathione reductase (GSR), which are crucial for cellular defense against oxidative stress .

- Antimicrobial Mechanism : Its antimicrobial effects may stem from disrupting essential cellular processes in microbes, including DNA replication and protein synthesis .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Therapeutic Applications : Investigating its potential use in treating neurological disorders and infections caused by resistant pathogens.

- Structural Modifications : Exploring analogs of DIP to enhance its efficacy and reduce toxicity.

Propiedades

IUPAC Name |

3,6-bis(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYXUMDVQIOAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931962 | |

| Record name | 3,6-Bis(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436-27-7 | |

| Record name | 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, 3,6-bis(2-methylpropyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Bis(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3,6-Diisobutyl-2,5-piperazinedione (DIP) and where has it been found?

A: 3,6-Diisobutyl-2,5-piperazinedione (DIP), also referred to as 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-, is a bioactive compound identified in the ethyl acetate extract of Halomonas pacifica CARE-V15, a halophilic bacterium isolated from the southeastern coast of India. [, ]

Q2: What is the potential therapeutic application of DIP?

A: Research suggests that DIP may have neuroprotective effects. A study using a zebrafish model demonstrated that DIP protected against okadaic acid-induced neurotoxicity, potentially by reducing oxidative stress. []

Q3: How does DIP exert its neuroprotective effects?

A: In silico molecular docking analysis suggests that DIP exhibits a strong affinity for antioxidant enzymes like glutathione peroxidase (GPx), glutathione-S-transferase (GST), and glutathione reductase (GSR). [] This suggests that DIP may exert its neuroprotective effects by enhancing the activity of these antioxidant defense systems.

Q4: What evidence supports the antioxidant activity of DIP?

A: In a zebrafish model, pre-treatment with purified DIP significantly (p ≤ 0.05) reduced reactive oxygen species production, lipid peroxidation, and cell death levels induced by okadaic acid. [] Additionally, qRT-PCR analysis showed that DIP treatment influenced the expression of antioxidant genes. []

Q5: Besides Halomonas pacifica, are there other sources of DIP?

A: Yes, DIP has also been identified in the methanolic extracts of:* Staphylococcus aureus []* Klebsiella pneumoniae []* Bacillus amyloliquefaciens subsp. amyloliquefaciens strain RLS19 [, ]* Acinetobacter baumannii []* Cladosporium cladosporioides OP870014 (a fungal endophyte) []

Q6: What are the structural characteristics of DIP?

A: While the provided research does not explicitly state the molecular formula and weight of DIP, its structure can be deduced from its chemical name, 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-. The structural characterization of DIP has been achieved using FTIR and NMR spectroscopy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.